molecular formula C11H12N4O2 B11876095 Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate CAS No. 61645-35-0

Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate

Cat. No.: B11876095
CAS No.: 61645-35-0
M. Wt: 232.24 g/mol
InChI Key: CTTRLUXOLKBMLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate typically involves the reaction of quinoxaline-2-carboxylic acid with hydrazine hydrate, followed by esterification with ethanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the hydrazinecarboxylate group can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the quinoxaline ring and the hydrazinecarboxylate group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61645-35-0

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl N-(quinoxalin-2-ylamino)carbamate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

CTTRLUXOLKBMLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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